molecular formula C26H35NO7 B195578 Alverine citrate CAS No. 5560-59-8

Alverine citrate

Numéro de catalogue: B195578
Numéro CAS: 5560-59-8
Poids moléculaire: 473.6 g/mol
Clé InChI: RYHCACJBKCOBTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le citrate d'alvérine est un relaxant musculaire lisse principalement utilisé pour soulager les symptômes associés aux troubles gastro-intestinaux tels que le syndrome du côlon irritable et la maladie diverticulaire. Il est également efficace dans le traitement des menstruations douloureuses causées par des spasmes musculaires dans l'utérus. Le citrate d'alvérine agit directement sur les muscles lisses, ce qui les fait se détendre et réduit ainsi les spasmes et la douleur associée .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du citrate d'alvérine implique plusieurs étapes :

    Bromation du Phénylpropanol : Le phénylpropanol est bromé pour produire du 3-phényl bromopropane.

    Réaction avec l'Éthylamine : Le 3-phényl bromopropane est ensuite mis à réagir avec une solution d'éthylamine pour former de l'éthylamphétamine.

    Formation de la Diphényl Propyl Éthylamine : L'éthylamphétamine est ensuite mise à réagir avec du 3-phényl bromopropane en milieu alcalin pour produire de la diphényl propyl éthylamine.

    Réaction Finale avec l'Acide Citrique : La diphényl propyl éthylamine est mise à réagir avec de l'acide citrique pour produire du citrate d'alvérine

Méthodes de Production Industrielle : La production industrielle du citrate d'alvérine suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Le procédé implique des matières premières facilement disponibles, des opérations simples et des conditions de réaction sûres, ce qui le rend économiquement viable et respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de Réactions : Le citrate d'alvérine subit diverses réactions chimiques, notamment :

    Réactions de Substitution : Impliquant le remplacement d'un groupe fonctionnel par un autre.

    Réactions d'Oxydation et de Réduction : Bien que moins courantes, ces réactions peuvent se produire dans des conditions spécifiques.

Réactifs et Conditions Communes :

Principaux Produits : Le principal produit de ces réactions est le citrate d'alvérine, qui est utilisé sous sa forme finale à des fins médicinales .

4. Applications de la Recherche Scientifique

Le citrate d'alvérine a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le citrate d'alvérine agit directement sur les muscles lisses de l'intestin et de l'utérus, ce qui les fait se détendre. Cette action est médiée par son effet antagoniste sur le récepteur 5HT1A, ce qui réduit l'hypersensibilité rectale et prévient les spasmes musculaires. De plus, le citrate d'alvérine inhibe l'inactivation des canaux calciques de type L, augmentant l'afflux de calcium pendant les potentiels d'action et améliorant les contractions musculaires spontanées tout en supprimant l'activité évoquée .

Composés Similaires :

    Papavérine : Un autre relaxant musculaire lisse utilisé pour traiter des affections similaires.

    Dicyclomine : Utilisé pour soulager les spasmes musculaires dans le tube digestif.

    Butylscopolamine : Couramment utilisée pour les douleurs et les crampes abdominales.

Unicité du Citrate d'Alvérine : Le citrate d'alvérine est unique dans sa double action d'amplifier l'activité musculaire spontanée tout en supprimant l'activité évoquée. Cet effet paradoxal le rend particulièrement efficace dans le traitement d'affections comme le syndrome du côlon irritable et les menstruations douloureuses .

Applications De Recherche Scientifique

Irritable Bowel Syndrome (IBS)

Alverine citrate is commonly used for managing IBS symptoms. A significant body of research highlights its efficacy:

  • Efficacy Studies : In a randomized controlled trial involving 412 patients, the combination of this compound and simeticone demonstrated statistically significant improvements in abdominal pain relief compared to placebo (median Visual Analog Scale score reduced from 50 mm to 40 mm, P = 0.047) .
  • Long-term Use : A non-interventional study with 640 IBS patients reported that routine administration of this compound significantly reduced overall symptom severity and improved quality of life over a four-week period .

Diverticulosis

The drug has been approved for use in diverticulosis, where it helps manage symptoms by relaxing the intestinal muscles and reducing discomfort associated with bowel movements .

Comparative Efficacy

A comparative analysis of this compound's effectiveness against other antispasmodics reveals its unique position:

Drug Condition Efficacy Notes
This compoundIBSSignificant pain relief vs. placeboCombined with simeticone shows better results
MebeverineIBSComparable efficacySimilar mechanism but different pharmacokinetics
Otilonium BromideIBSEffective but with different side effect profileLess commonly used due to side effects

Case Studies

Several key studies illustrate the clinical effectiveness of this compound:

  • Study on IBS Patients : A double-blind, randomized controlled trial involving 107 patients indicated that this compound did not significantly outperform placebo in relieving abdominal pain; however, it did show some improvement in symptom management compared to no treatment .
  • Combination Therapy : The combination of this compound and simeticone was shown to provide greater symptom relief than either agent alone, highlighting the potential for combination therapies in managing complex gastrointestinal symptoms .

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances, which are typically transient and resolve upon discontinuation of therapy .

Mécanisme D'action

Alverine citrate acts directly on the smooth muscles in the gut and uterus, causing them to relax. This action is mediated through its antagonistic effect on the 5HT1A receptor, which reduces rectal hypersensitivity and prevents muscle spasms. Additionally, this compound inhibits the inactivation of L-type calcium channels, increasing calcium influx during action potentials and enhancing spontaneous muscle contractions while suppressing evoked activity .

Comparaison Avec Des Composés Similaires

    Papaverine: Another smooth muscle relaxant used to treat similar conditions.

    Dicyclomine: Used to relieve muscle spasms in the gastrointestinal tract.

    Hyoscine Butylbromide: Commonly used for abdominal pain and cramps.

Uniqueness of Alverine Citrate: this compound is unique in its dual action of enhancing spontaneous muscle activity while suppressing evoked activity. This paradoxical effect makes it particularly effective in treating conditions like irritable bowel syndrome and painful menstruation .

Activité Biologique

Alverine citrate is a spasmolytic agent primarily used for the treatment of gastrointestinal disorders, particularly in conditions such as irritable bowel syndrome (IBS) and painful diverticular disease. Its biological activity encompasses various pharmacological effects, including muscle relaxation, anti-inflammatory properties, and modulation of gastrointestinal motility. This article delves into the detailed biological activity of this compound, supported by research findings and case studies.

Spasmolytic Activity
this compound acts as a smooth muscle relaxant by inhibiting calcium influx through L-type calcium channels in the smooth muscle cells. This action reduces muscle contractions, thereby alleviating symptoms associated with gastrointestinal spasms. It is believed to exert its effects through both calcium-dependent and calcium-independent pathways, affecting neuronal excitability within the gastrointestinal tract .

Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that alverine significantly inhibited nitric oxide (NO) production in LPS-activated macrophages, suggesting its potential to modulate inflammatory responses. The compound was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and COX-2 by inhibiting NF-κB signaling pathways .

2. Pharmacokinetics

This compound undergoes extensive metabolism post-administration, primarily converting to its active metabolite, 4-hydroxy alverine. A pharmacokinetic study indicated that after oral administration, only about 3% of the parent compound remains in circulation, while 94% consists of the active metabolite. This high metabolic conversion underscores the importance of understanding its pharmacokinetic profile for effective therapeutic application .

Parameter Value
Parent Compound in Circulation3%
Active Metabolite (4-hydroxy)94%
Tmax (Time to Peak Concentration)1 to 1.5 hours

3. Clinical Applications

Irritable Bowel Syndrome (IBS)
this compound is frequently prescribed for IBS, where it helps alleviate abdominal pain and discomfort associated with spasms. A clinical trial assessing the efficacy of this compound combined with simeticone reported significant symptom relief in patients suffering from IBS .

Case Study : A study involving patients with IBS-D (diarrhea-predominant IBS) showed that treatment with this compound led to a notable reduction in abdominal pain scores and improvement in overall quality of life compared to baseline measurements .

4. Research Findings

A comprehensive examination of alverine's biological activity reveals several key findings:

  • Inhibition of Inflammatory Mediators : Alverine significantly reduced NO production and downregulated iNOS expression in macrophage models, indicating its potential role in managing inflammatory bowel diseases .
  • Impact on Gut Motility : Studies demonstrate that alverine effectively reduces hypermotility in animal models mimicking IBS symptoms, providing evidence for its therapeutic use in managing gastrointestinal disorders .
  • Safety Profile : The compound has a favorable safety profile with minimal systemic side effects when used at therapeutic doses, making it suitable for long-term management of chronic gastrointestinal conditions .

Propriétés

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCACJBKCOBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-59-4 (Parent)
Record name Alverine citrate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045562
Record name Alverine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-59-8
Record name Alverine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5560-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alverine citrate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALVERINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALVERINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alverine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alverine dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVERINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alverine citrate
Reactant of Route 2
Alverine citrate
Reactant of Route 3
Reactant of Route 3
Alverine citrate
Reactant of Route 4
Alverine citrate
Reactant of Route 5
Reactant of Route 5
Alverine citrate
Reactant of Route 6
Reactant of Route 6
Alverine citrate
Customer
Q & A

Q1: What is the primary mechanism of action of alverine citrate?

A1: this compound is a spasmolytic drug that primarily acts on the smooth muscles of the gastrointestinal tract. While its exact mechanism is not fully elucidated, research suggests it functions as a functional antagonist of calcium channels, reducing calcium influx into smooth muscle cells and thereby inhibiting contraction []. Additionally, this compound exhibits selective antagonism at the 5-HT1A receptor subtype [].

Q2: How does this compound's antagonism of the 5-HT1A receptor contribute to its therapeutic effect?

A2: Studies in rat models of rectal hypersensitivity have shown that this compound blocks both 5-HTP and 8-OH-DPAT (a selective 5-HT1A agonist) induced rectal hypersensitivity, suggesting its 5-HT1A receptor antagonism plays a role in its visceral antinociceptive properties [].

Q3: Does this compound affect the secretion of inflammatory cytokines from NG2 glial cells?

A3: Yes, in vitro studies have shown that this compound, acting as a 5-HT1A receptor antagonist, can block the 5-HT-induced downregulation of interleukin-1β (IL-1β) and brain-derived neurotrophic factor (BDNF) and upregulation of tumor necrosis factor-α (TNF-α) in NG2 cells. This suggests a potential role for this compound in modulating neuroinflammation through its interaction with the serotonergic system [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H35NO7 and its molecular weight is 473.56 g/mol [].

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, , , , ], and mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These techniques provide information about the functional groups, electronic transitions, and molecular weight of the compound.

Q6: How stable is this compound under different storage conditions?

A6: Accelerated stability studies have confirmed the stability of this compound from selected manufacturers. The specific conditions and duration of these stability tests are not detailed in the provided abstracts [].

Q7: Has this compound shown compatibility issues with any excipients in pharmaceutical formulations?

A7: While the provided abstracts do not mention specific incompatibility issues with excipients, it is noted that this compound, when combined with simethicone, has demonstrated efficacy in relieving global IBS symptoms with a good safety profile [, , ]. Further research into potential interactions with other excipients may be necessary.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research papers do not indicate any intrinsic catalytic properties associated with this compound. Its primary function revolves around its spasmolytic and 5-HT1A receptor antagonist activity.

Q9: Have any computational chemistry studies been conducted on this compound?

A9: Yes, computational studies using the COSMO-RS tool have been employed to design alverine-based ionic liquids with enhanced water solubility []. These studies involved calculating theoretical solubility based on molecular structure and interactions with water.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.